Tert-butyl 2-(6-bromopyridin-2-yl)morpholine-4-carboxylate
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Overview
Description
Tert-butyl 2-(6-bromopyridin-2-yl)morpholine-4-carboxylate: is a chemical compound with the molecular formula C14H19BrN2O3 and a molecular weight of 343.22 g/mol . It is a morpholine derivative that contains a bromopyridine moiety, making it an interesting compound for various chemical and biological applications.
Preparation Methods
The synthesis of Tert-butyl 2-(6-bromopyridin-2-yl)morpholine-4-carboxylate typically involves the reaction of 6-bromopyridine-2-carboxylic acid with tert-butyl morpholine-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Chemical Reactions Analysis
Tert-butyl 2-(6-bromopyridin-2-yl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) . The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
Tert-butyl 2-(6-bromopyridin-2-yl)morpholine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Tert-butyl 2-(6-bromopyridin-2-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways depend on the specific application and the nature of the substituents introduced during chemical modifications.
Comparison with Similar Compounds
Tert-butyl 2-(6-bromopyridin-2-yl)morpholine-4-carboxylate can be compared with other similar compounds such as:
Tert-butyl 2-(6-chloropyridin-2-yl)morpholine-4-carboxylate: This compound has a chlorine atom instead of a bromine atom, which can lead to different reactivity and biological activity.
Tert-butyl 2-(6-fluoropyridin-2-yl)morpholine-4-carboxylate: The presence of a fluorine atom can significantly alter the compound’s properties and applications.
Tert-butyl 2-(6-iodopyridin-2-yl)morpholine-4-carboxylate:
Properties
IUPAC Name |
tert-butyl 2-(6-bromopyridin-2-yl)morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)17-7-8-19-11(9-17)10-5-4-6-12(15)16-10/h4-6,11H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHYEOYUITZTKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=NC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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